

ATTO 647 for Single-Molecule Studies: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye **ATTO 647**, with a specific focus on its application in single-molecule studies. This document details the dye's core photophysical properties, provides established experimental protocols for its use, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to ATTO 647

ATTO 647 is a fluorescent label belonging to the new generation of dyes for the red spectral region.^{[1][2]} It is characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it an exceptional tool for high-sensitivity detection, including single-molecule applications.^{[1][2]} The dye is a zwitterionic molecule with a net electrical charge of zero and is known for its good water solubility.^{[1][2]} A closely related and often used variant, **ATTO 647N**, is a cationic dye that also exhibits excellent photophysical properties, including high photostability and strong fluorescence emission, making it highly suitable for single-molecule detection and super-resolution microscopy techniques such as STED and STORM.

Photophysical Properties

The selection of a fluorophore for single-molecule studies is critically dependent on its photophysical parameters. **ATTO 647** and its derivatives are favored for their brightness and

stability. The key quantitative data for **ATTO 647** and the commonly used **ATTO 647N** are summarized in the tables below.

Table 1: Photophysical Properties of **ATTO 647**

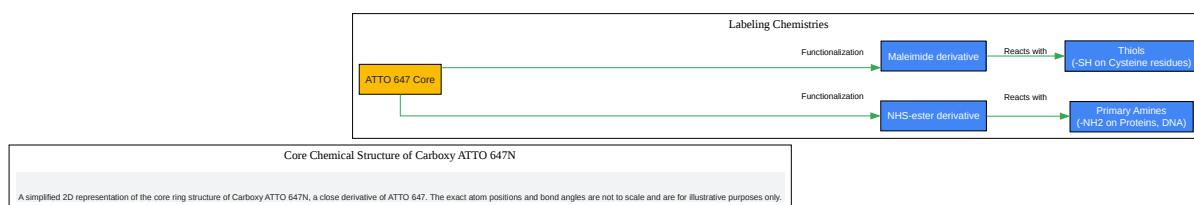
Property	Value	Source(s)
Excitation Maximum (λ_{abs})	647 nm	[2]
Emission Maximum (λ_{fl})	667 nm	[2]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[2]
Fluorescence Quantum Yield (η_{fl})	0.20 (20%)	[2]
Fluorescence Lifetime (t_{fl})	2.4 ns	[2]

Table 2: Photophysical Properties of **ATTO 647N**

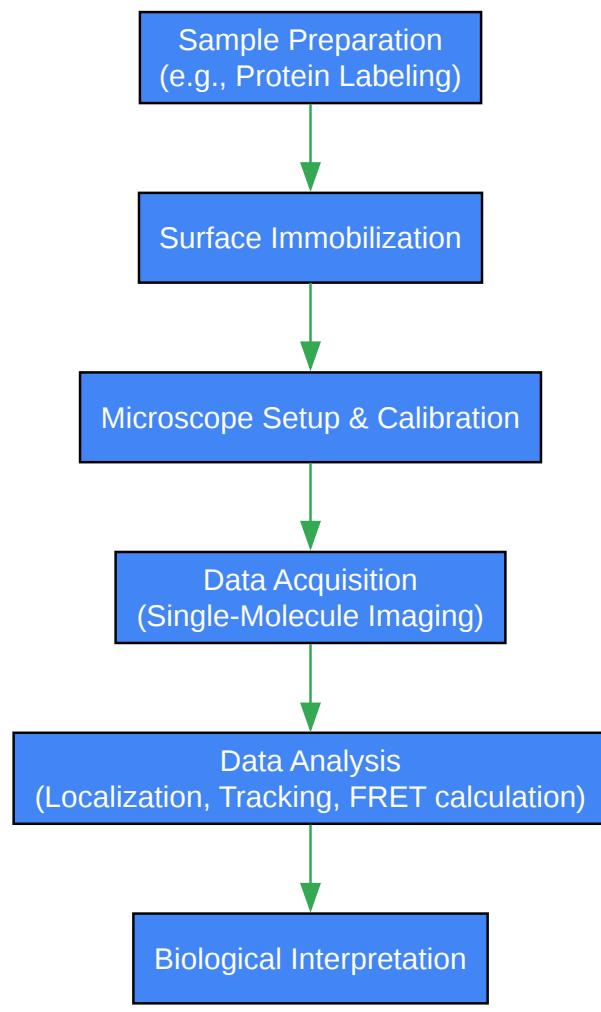
Property	Value	Source(s)
Excitation Maximum (λ_{abs})	647 nm	[3]
Emission Maximum (λ_{fl})	667 nm	[3]
Molar Extinction Coefficient (ϵ_{max})	$1.5 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[3]
Fluorescence Quantum Yield (η_{fl})	0.65 (65%)	[3]
Fluorescence Lifetime (t_{fl})	3.5 ns	[3]

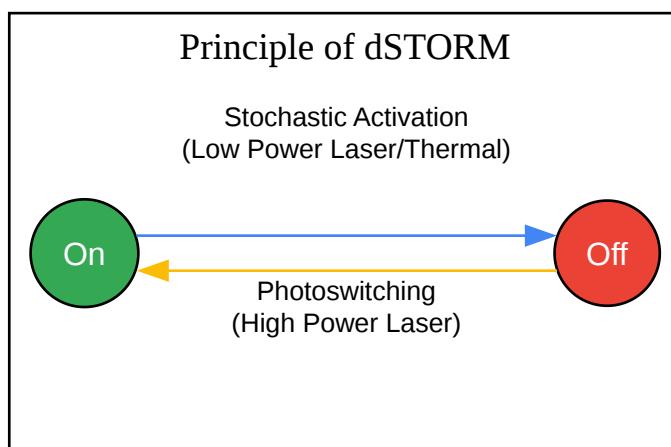
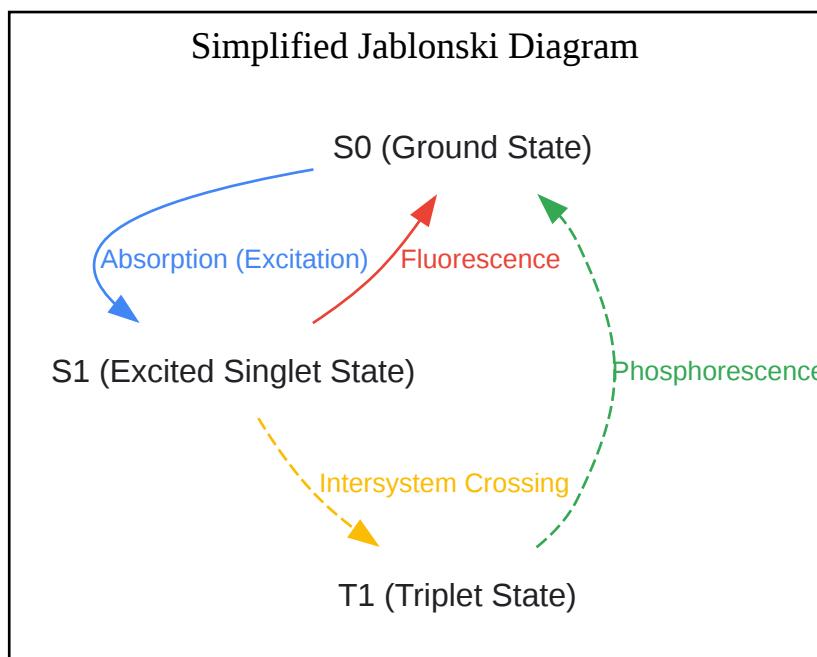
Chemical Structure and Labeling Chemistry

ATTO 647 is based on a rhodamine structure. Its core structure allows for derivatization with various reactive groups to enable covalent labeling of biomolecules. The most common derivatives for single-molecule studies are the NHS-ester and maleimide forms.



Generic Single-Molecule Imaging Workflow





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